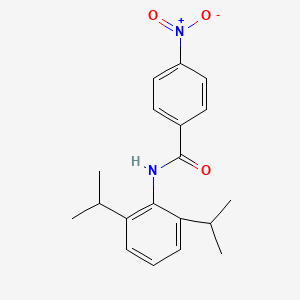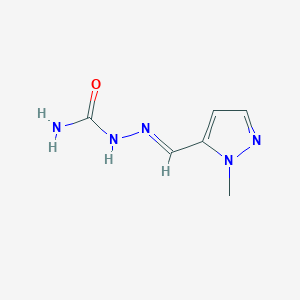![molecular formula C17H19NO3 B5718867 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, also known as DMPA, is a chemical compound with potential applications in scientific research. DMPA is a derivative of the drug, Tamoxifen, which is used to treat breast cancer. However, DMPA has been found to have unique properties that make it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-tumor properties and can inhibit the growth of breast cancer cells. 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been found to have potential as a therapeutic agent for other diseases, such as osteoporosis and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is not fully understood, but it is believed to work by binding to estrogen receptors and inhibiting the activity of estrogen in the body. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has also been shown to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide in lab experiments is that it is a selective estrogen receptor modulator, meaning it can selectively target certain estrogen receptors in the body. This can make it a useful tool in studying the role of estrogen in various diseases. However, one limitation is that 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for osteoporosis and Alzheimer's disease. Another area of research is the development of new derivatives of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide that may have improved anti-tumor properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide and its potential applications in scientific research.
Conclusion
In conclusion, 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, or 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide, is a chemical compound with potential applications in scientific research. It has anti-tumor properties, can inhibit angiogenesis, and has potential as a therapeutic agent for osteoporosis and Alzheimer's disease. While there are limitations to its use in lab experiments, there are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide that may lead to new discoveries in the field of medicine.
Métodos De Síntesis
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol and 2-chloromethylphenol, followed by the reaction with N-(2-hydroxyethyl)acetamide. The final product is obtained through purification and isolation techniques.
Propiedades
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-7-8-16(13(2)9-12)21-11-17(20)18-15-6-4-3-5-14(15)10-19/h3-9,19H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLPTFMFBCKRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)

![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)
![2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5718883.png)

![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
